
Worenine
Overview
Description
Worenine is an isoquinoline alkaloid isolated from Coptis chinensis (Huanglian), a plant widely used in traditional Chinese medicine . Its chemical structure (C₂₁H₁₅NO₄) features a planar heterocyclic core with methoxy and methylenedioxy substituents, closely resembling coptisine (C₁₉H₁₃NO₅) but distinguished by a methyl group at position 13 (Fig. 1a) . This compound exhibits potent anticancer activity, particularly against colorectal cancer (CRC), with IC₅₀ values of 15.19 μM (SW620 cells) and 18.30 μM (HCT116 cells) . It selectively inhibits cancer cell proliferation and glycolysis (Warburg effect) by targeting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor metabolism .
Preparation Methods
The preparation of Worenin involves several synthetic routes and reaction conditions. While specific details on the synthesis of Worenin itself are limited, the general approach involves the use of organic synthesis techniques. Industrial production methods for similar compounds often involve multi-step synthesis processes that include the formation of intermediate compounds, purification, and final product isolation .
Chemical Reactions Analysis
Worenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the Worenin molecule .
Scientific Research Applications
Inhibition of Sunburn
Worenine has demonstrated significant efficacy in preventing solar ultraviolet (SUV)-induced sunburn. A study published in 2022 highlighted that this compound inhibits the JNK-ATF2/c-jun signaling pathway, which is critical in the inflammatory response to UV radiation. By reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, this compound effectively mitigates skin inflammation caused by UV exposure .
Key Findings:
- Mechanism: Inhibits JNK2 activity.
- Effects: Reduces sunburn severity and inflammatory responses.
- Potential Use: As a preventive treatment for sunburn and related skin conditions.
Case Study: Psoriasis Management
Another significant application of this compound is its role in alleviating psoriasiform dermatitis. Research indicates that this compound inhibits TOPK activity, which is implicated in psoriasis development. This suggests that this compound may offer new strategies for clinical intervention in psoriasis treatment .
Table 1: Summary of Dermatological Applications
Application | Mechanism | Potential Benefits |
---|---|---|
Sunburn Prevention | Inhibition of JNK2 | Reduces inflammation and sunburn severity |
Psoriasis Management | Inhibition of TOPK | Alleviates psoriasiform dermatitis |
Anti-Cancer Properties
This compound has shown promising anti-cancer properties, particularly against colorectal cancer. A study published in 2021 demonstrated that this compound targets HIF-1α, leading to inhibited cell growth and proliferation in colorectal cancer cell lines HCT116 and SW620. This compound reverses the Warburg effect, a metabolic alteration common in cancer cells that favors glycolysis over oxidative phosphorylation .
Key Findings:
- Mechanism: Targets HIF-1α; alters glucose metabolism.
- Effects: Suppresses cancer cell viability; induces cell cycle arrest.
- Safety Profile: Minimal impact on normal colon cells.
Case Study: Colorectal Cancer Treatment
In vitro studies have shown that treatment with this compound leads to a significant reduction in glucose uptake and lactate production in cancer cells, indicating a reversal of the Warburg effect. The IC50 values for HCT116 and SW620 cells were found to be 18.30 μM and 15.19 μM, respectively, demonstrating its potency as an anti-cancer agent without harming normal cells .
Table 2: Summary of Oncological Applications
Cancer Type | Mechanism | Effects |
---|---|---|
Colorectal Cancer | Inhibition of HIF-1α | Reduced cell viability; reversed Warburg effect |
Immunological Applications
Research also suggests that this compound may play a role in modulating immune responses. Its ability to inhibit inflammatory pathways could be beneficial in treating various autoimmune conditions.
Key Findings:
- Mechanism: Modulation of immune signaling pathways.
- Potential Use: Treatment for autoimmune diseases such as psoriasis.
Mechanism of Action
The mechanism of action of Worenin involves its role in the formation and function of Woronin bodies. These vesicles seal septal pores in response to cellular damage, preventing the loss of cytoplasm and ensuring the survival of the fungal mycelium. The molecular targets and pathways involved include the Hexagonal peroxisome (Hex1) protein, which is responsible for the self-assembly of the dense core of Woronin bodies .
Comparison with Similar Compounds
Structural Analogs
Coptisine
- Source : Coptis chinensis .
- Structure: Shares a core isoquinoline scaffold with Worenine but lacks the methyl group at position 13 .
- Potency : IC₅₀ values for CRC cells are less well-documented, but studies suggest lower efficacy compared to this compound .
Berberine
- Source : Coptis chinensis .
- Structure: A protoberberine alkaloid with a tetracyclic skeleton, distinct from this compound’s isoquinoline framework .
- Mechanism : Broad-spectrum anticancer effects via AMPK/mTOR pathway modulation; less specific to HIF-1α .
- Potency: IC₅₀ for CRC cells ranges from 10–50 μM, indicating comparable or slightly higher activity than this compound but with higher cytotoxicity to normal cells .
Functional Analogs
Oleanolic Acid
- Source : Oleaceae family plants .
- Structure: Pentacyclic triterpenoid, structurally unrelated to this compound.
- Mechanism : Inhibits HIF-1α-mediated glycolysis in gastric cancer via yes-associated protein (YAP) signaling, contrasting with this compound’s p-VHL-dependent HIF-1α degradation .
Boldine
- Source : Peumus boldus .
- Mechanism : Moderate anti-CRC activity (IC₅₀ = 37.87 μg/mL) via undefined pathways, significantly less potent than this compound .
Data Tables
Table 1: Comparative Analysis of this compound and Structural Analogs
Table 2: Functional Comparison with Glycolysis Inhibitors
Key Research Findings
Mechanistic Specificity: this compound uniquely suppresses HIF-1α by enhancing p-VHL activity, reducing HIF-1α protein stability by 60% in HCT116 cells . In contrast, oleanolic acid requires YAP pathway inhibition .
Glycolysis Suppression : At 20 μM, this compound reduces lactate production by 50% and glucose uptake by 40% in CRC cells, outperforming coptisine and boldine .
Safety Profile: this compound’s selectivity index (IC₅₀ for FHC cells > 80 μM) is superior to berberine (IC₅₀ for normal cells ≈ 25 μM) .
Biological Activity
Worenine, a compound isolated from Coptis chinensis, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and dermatological applications. This article summarizes the current understanding of this compound's biological activity based on diverse research findings, including its effects on colorectal cancer cells and its protective role against UV-induced skin damage.
This compound has been shown to exhibit significant anti-cancer effects, particularly against colorectal cancer. Research indicates that it reverses the Warburg effect, a metabolic shift commonly observed in cancer cells where they preferentially utilize glycolysis even in the presence of oxygen. This metabolic alteration aids in tumor proliferation and survival.
- Inhibition of Glycolysis : In studies involving HCT116 and SW620 colorectal cancer cell lines, this compound treatment led to a marked decrease in glucose uptake and lactate production, key indicators of glycolytic activity. Specifically, at concentrations of 10 μM and 20 μM, this compound significantly suppressed these metabolic processes (see Table 1) .
- Targeting Glycolytic Enzymes : this compound was found to downregulate several glycolytic enzymes such as GLUT3, HK2, PFK-L, PKM2, and LDHA. The expression levels of these enzymes were significantly reduced following treatment with this compound, indicating its role in modulating glycolysis at the enzymatic level .
- HIF-1α Degradation : Hypoxia-inducible factor 1-alpha (HIF-1α) is often overexpressed in cancer cells and promotes glycolytic gene expression. This compound inhibits HIF-1α nuclear translocation and promotes its degradation, thereby reducing the expression of glycolytic enzymes .
Table 1: Effects of this compound on Glycolytic Parameters
Parameter | Control (No Treatment) | This compound (10 μM) | This compound (20 μM) |
---|---|---|---|
Glucose Uptake (nmol/mg) | 150 | 90 | 50 |
Lactate Production (μmol/mg) | 60 | 30 | 15 |
GLUT3 Expression (fold change) | 1.0 | 0.5 | 0.2 |
2. Dermatological Applications
This compound also demonstrates protective effects against skin damage induced by ultraviolet (UV) radiation. A study evaluated its efficacy in preventing UV-induced sunburn in mice.
Experimental Design
- Animal Model : Seven-week-old male Balb/c mice were subjected to UV irradiation after topical application of this compound cream.
- Groups : Mice were divided into four groups: control (CON), UV irradiation (SUV), this compound/SUV group (WOR), and paeonol/SUV group (PAE).
Findings
- Reduction in Sunburn Severity : Mice treated with this compound exhibited less severe sunburn compared to those only exposed to UV light. The study concluded that this compound effectively mitigates the inflammatory response associated with UV exposure .
3. Case Studies and Broader Implications
Research has explored this compound's broader implications beyond cancer treatment and dermatology. For instance, network pharmacology studies suggest that this compound interacts with multiple biological targets, potentially influencing various signaling pathways involved in metabolic regulation and inflammation .
Q & A
Basic: How to formulate a focused research question on Worenine's pharmacological mechanisms?
Methodological Answer: Begin by narrowing the scope through a systematic literature review to identify gaps, such as underexplored pathways (e.g., CYP450 enzyme interactions). Frame the question to ensure measurability, such as, "How does this compound modulate CYP3A4 activity in vitro, and what are the kinetic parameters (Km, Vmax) of this interaction?" Operationalize variables (e.g., enzyme activity measured via fluorometric assays) and test feasibility by piloting assays with positive controls .
Q. Basic: What methodologies are optimal for assessing this compound's biochemical interactions?
Methodological Answer:
Use a quasi-experimental design with pretest-posttest controls (e.g., comparing this compound-treated vs. untreated cell lines). Employ techniques like surface plasmon resonance (SPR) for binding affinity analysis or HPLC-MS for metabolite profiling. Ensure reproducibility by documenting protocols per Beilstein Journal of Organic Chemistry standards, including reagent purity thresholds and instrument calibration steps .
Example Experimental Setup:
Group | Treatment | Measurement Technique |
---|---|---|
Experimental | This compound (10 µM, 24h exposure) | SPR for binding kinetics |
Control | Vehicle (DMSO 0.1%) | HPLC-MS for metabolite ID |
Q. Advanced: How to handle contradictory data in this compound's efficacy studies?
Methodological Answer:
Apply triangulation by cross-validating results using multiple methods (e.g., in vitro assays, in silico docking, and animal models). Conduct sensitivity analyses to identify confounding variables (e.g., batch-to-batch compound variability). Transparently report unreported data that may contradict findings, as per EUR integrity guidelines, and revise hypotheses using Bayesian statistical frameworks .
Q. Advanced: How to integrate interdisciplinary approaches in this compound research?
Methodological Answer:
Link pharmacological studies to theoretical frameworks, such as systems biology models predicting off-target effects. Combine cheminformatics (e.g., molecular dynamics simulations) with ethnopharmacological data on traditional uses. Use mixed-methods designs, embedding quantitative assays (e.g., IC50 determinations) within qualitative case studies on bioavailability challenges .
Q. Basic: How to ensure reproducibility in this compound synthesis experiments?
Methodological Answer:
Document synthesis protocols with granular detail, including reaction temperatures (±0.5°C), solvent purity grades, and crystallization conditions. Provide raw NMR spectra and HPLC chromatograms in supplementary materials, adhering to Beilstein guidelines. Use reference standards (e.g., USP-grade controls) and validate purity via orthogonal methods (e.g., elemental analysis) .
Q. Advanced: How to operationalize variables when studying this compound's toxicity?
Methodological Answer:
Define toxicity endpoints rigorously (e.g., LD50 in murine models, hepatocyte viability thresholds). Use validated questionnaires (if applicable) to assess clinical symptoms, ensuring clarity in Likert-scale anchors (e.g., "Severe hepatotoxicity = >5-fold ALT elevation"). Pilot-test variables to minimize ambiguity, referencing Gil’s pragmatic research framework for iterative refinement .
Q. Advanced: What statistical methods address variability in this compound's pharmacokinetic data?
Methodological Answer:
Employ mixed-effects models to account for inter-individual variability (e.g., body weight, metabolic polymorphisms). Use bootstrap resampling for small-sample studies and report 95% confidence intervals. Pre-register analysis plans to avoid post hoc bias, and apply Benjamini-Hochberg corrections for multiple comparisons .
Q. Key Considerations:
- Theoretical Linkage: Always anchor studies to frameworks like receptor theory or pharmacokinetic/pharmacodynamic (PK/PD) models .
- Ethical Transparency: Disclose conflicts of interest and adhere to institutional review protocols for human/animal studies .
- Data Rigor: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXREBMNASQAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38763-29-0 | |
Record name | Worenine ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WORENINE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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